molecular formula C47H63ClNO2PPd B6310321 BrettPhos Palladacycle Gen. 2, 98% CAS No. 1451002-39-3

BrettPhos Palladacycle Gen. 2, 98%

Cat. No. B6310321
CAS RN: 1451002-39-3
M. Wt: 846.9 g/mol
InChI Key: HKSPKJBZILFTOJ-UHFFFAOYSA-M
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Description

BrettPhos Palladacycle Gen. 2, 98% is a chemical compound with the CAS number 1470372-59-8 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound is also known as [(BrettPhos)-2-(2′-amino-1,1′-biphenyl)]palladium (II) methanesulfonate .


Synthesis Analysis

The synthesis of BrettPhos Palladacycle involves various chemical reactions . For instance, it can be used for the C-N coupling reaction between monosubstituted ureas and 1,2 dihaloaromatic system to form benzimidazolones . It may also be used in the synthesis of [Pd (cinnamyl) (BrettPhos)]OTf by reacting with [(cinnamyl)PdCl]2 and AgOTf .


Molecular Structure Analysis

The molecular structure of BrettPhos Palladacycle is represented by the empirical formula C48H66NO5PPdS . It has a molecular weight of 906.50 .


Chemical Reactions Analysis

BrettPhos Palladacycle is a catalyst for cross-coupling reactions using aryl mesylates with electron-deficient anilines . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . Furthermore, it is used in the cross-coupling of 3-Bromo-2-aminopyridine with primary amines .


Physical And Chemical Properties Analysis

BrettPhos Palladacycle is a solid compound with a yellow to pale brown color . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents and has a long life in solutions . The elemental analysis shows that it contains 1.1 to 2.1 wt% Nitrogen, 6.8 to 7.8 wt% Hydrogen, and 62.0 to 65.0 wt% Carbon .

Scientific Research Applications

Palladium-Catalyzed Trifluoromethylation

This application involves the use of BrettPhos Palladacycle for the trifluoromethylation of aryl chlorides, which is a valuable reaction in the synthesis of pharmaceuticals and agrochemicals due to the unique properties that trifluoromethyl groups impart to organic molecules .

Buchwald-Hartwig Amination

BrettPhos Palladacycle is used in the Buchwald-Hartwig amination process, which is a method for forming carbon-nitrogen bonds and is widely used in the synthesis of complex organic compounds, including pharmaceuticals and natural products .

Synthesis of Pyridazine Derivatives

The compound is utilized in the synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines via a Buchwald protocol. These derivatives are important in medicinal chemistry for their biological activities .

Monoarylation of Ammonia

BrettPhos Palladacycle has been used in the monoarylation of ammonia, particularly for challenging five-member heterocyclic substrates. This reaction is significant for the synthesis of amines, which are key functional groups in many drugs .

Cross-Coupling Reactions

The compound serves as a catalyst for various cross-coupling reactions, which are fundamental processes in organic synthesis for creating a wide array of chemical bonds including C-C, C-N, C-O, C-F, C-CF3, and C-S bonds .

N-Arylation of Aminophenols

It is also applied in the N-arylation of aminophenols, an important reaction for constructing compounds with potential pharmaceutical applications .

Mechanism of Action

Target of Action

BrettPhos Palladacycle Gen. 2 is a type of Buchwald precatalyst . Its primary targets are the substrates involved in cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Mode of Action

The BrettPhos Palladacycle Gen. 2 interacts with its targets through a process known as cross-coupling . This involves the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds . The precatalyst is activated under mild conditions, which allows for efficient formation of the active catalytic species . This activation typically involves a reductive elimination leading to a monoligated Pd(0)-L complex .

Biochemical Pathways

The BrettPhos Palladacycle Gen. 2 affects the biochemical pathways involved in the formation of C-C and C-X bonds . These bonds are crucial in the construction of complex organic molecules. The precatalyst’s action can influence a variety of reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations .

Pharmacokinetics

As a catalyst, the BrettPhos Palladacycle GenIn the context of its use in reactions, it is noted for its stability and solubility in common organic solvents .

Result of Action

The result of the BrettPhos Palladacycle Gen. 2’s action is the efficient and selective formation of C-C and C-X bonds . This leads to the synthesis of complex organic molecules. Its use can result in lower catalyst loadings and shorter reaction times .

Action Environment

The BrettPhos Palladacycle Gen. 2 is noted for its stability in the presence of air, moisture, and heat . This makes it suitable for use in a variety of environments. The efficiency and selectivity of the reactions it catalyzes can be influenced by factors such as temperature, solvent, and the presence of other reagents .

Safety and Hazards

BrettPhos Palladacycle can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

As a catalyst, BrettPhos Palladacycle has shown improved reactivity compared to other catalytic systems . It can be used in palladium-catalyzed trifluoromethylation of aryl chlorides . Therefore, future research could explore its potential in other types of chemical reactions and its efficiency compared to other catalysts.

properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53O2P.C12H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSPKJBZILFTOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H63ClNO2PPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline

CAS RN

1451002-39-3
Record name Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II),
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